Clinical Cure Rates in Advanced Human Trypanosomiasis: Melarsen vs. Tryparsamide-Containing Standard Regimens
In a field trial conducted in Northern and Eastern Nigeria, melarsen (administered as the disodium salt of this arsonic acid, at doses not exceeding 20 mg/kg) produced cure rates of 56% to 71% in advanced cases of Trypanosoma gambiense sleeping sickness, depending on the dosage regimen employed. This outcome was reported as 'considerably better' than standard treatment courses incorporating tryparsamide (sodium p-glycineamidophenylarsonate), the then-standard-of-care pentavalent arsenical [1]. Furthermore, among patients who had relapsed following other treatments, 70% of intermediate-stage and 38% of advanced-stage cases were cured by a subsequent course of melarsen, demonstrating utility in the salvage setting where tryparsamide-based therapy had already failed [1].
| Evidence Dimension | Clinical cure rate in advanced T. gambiense human trypanosomiasis |
|---|---|
| Target Compound Data | 56%–71% cure rate (melarsen disodium salt, 12-injection course, ≤20 mg/kg per dose) |
| Comparator Or Baseline | Tryparsamide-containing standard regimens (quantitative comparator cure rate not numerically specified in the source; described qualitatively as inferior to melarsen) |
| Quantified Difference | Melarsen cure rates 56%–71%; described as 'considerably better' than tryparsamide-containing standard treatment; melarsen cured 70% of relapsed intermediate cases and 38% of relapsed advanced cases where prior therapy had failed |
| Conditions | Field conditions in Northern and Eastern Nigeria; advanced human T. gambiense infection; 12 injections at 5-day intervals |
Why This Matters
For procurement decisions involving neglected tropical disease research, this evidence establishes that the melarsen scaffold retains efficacy in tryparsamide-refractory settings—a critical differentiation when selecting arsenical backbones for resistance-focused studies or for deriving next-generation antitrypanosomal agents.
- [1] McLetchie, J. L. (1957). Melarsen in the treatment of Trypanosoma gambiense infection in man. Transactions of the Royal Society of Tropical Medicine and Hygiene, 51(4), 344–352. doi:10.1016/0035-9203(57)90009-3 View Source
